(7Z)-3-(4-acetylphenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound that belongs to the class of thiazolotriazine derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with an acetylphenyl and a pyridinylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-acetylphenylhydrazine with pyridine-4-carbaldehyde to form an intermediate hydrazone. This intermediate then undergoes cyclization with a thioamide to yield the final thiazolotriazine compound. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production. The industrial methods also focus on minimizing waste and improving the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylphenyl and pyridinylmethylidene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under mild to moderate temperatures, ranging from room temperature to 80°C, and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Chemistry
In chemistry, (7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for developing new therapeutic agents .
Industry
In the industrial sector, the compound is explored for its potential use in developing advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics and nanotechnology .
Mechanism of Action
The mechanism of action of (7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolotriazine derivatives and related heterocyclic compounds, such as:
- Thiazolopyrimidines
- Triazolopyridines
- Benzothiazoles
Uniqueness
What sets (7Z)-3-(4-ACETYLPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE apart is its unique combination of functional groups and ring systems, which confer distinct electronic and steric properties. These characteristics enhance its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(7Z)-3-(4-acetylphenyl)-7-(pyridin-4-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H16N4O2S/c1-13(24)15-2-4-16(5-3-15)22-11-21-19-23(12-22)18(25)17(26-19)10-14-6-8-20-9-7-14/h2-10H,11-12H2,1H3/b17-10- |
InChI Key |
VLXVKESLGUTVND-YVLHZVERSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=NC=C4)/S3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=NC=C4)S3 |
Origin of Product |
United States |
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